molecular formula C19H18N2O3S B3611548 N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 24827-47-2

N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B3611548
CAS No.: 24827-47-2
M. Wt: 354.4 g/mol
InChI Key: PIMOIEMETAHLNB-UHFFFAOYSA-N
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Description

N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is a thiazole-derived compound characterized by a central 1,3-thiazole ring substituted with two 4-methoxyphenyl groups at positions 4 and 5, and an acetamide moiety at position 2 (CAS No: 101001-37-0; molecular formula: C₂₇H₂₈N₂O₄S) .

Properties

IUPAC Name

N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-12(22)20-19-21-17(13-4-8-15(23-2)9-5-13)18(25-19)14-6-10-16(24-3)11-7-14/h4-11H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMOIEMETAHLNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=C(S1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001233664
Record name N-[4,5-Bis(4-methoxyphenyl)-2-thiazolyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001233664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24827-47-2
Record name N-[4,5-Bis(4-methoxyphenyl)-2-thiazolyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24827-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4,5-Bis(4-methoxyphenyl)-2-thiazolyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001233664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide typically involves the following steps:

  • Formation of the Thiazole Ring: : The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, 4-methoxybenzaldehyde can be reacted with thioacetamide in the presence of a halogenating agent like bromine to form the thiazole ring.

  • Substitution Reactions: : The introduction of the 4-methoxyphenyl groups can be achieved through electrophilic aromatic substitution reactions. This involves reacting the thiazole intermediate with 4-methoxybenzene under acidic conditions to facilitate the substitution.

  • Acetamide Formation: : The final step involves the acylation of the thiazole derivative with acetic anhydride or acetyl chloride to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the thiazole ring or the acetamide group, potentially leading to the formation of thiazolidine or amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by acids like sulfuric acid (H₂SO₄) or Lewis acids such as aluminum chloride (AlCl₃).

Major Products

    Oxidation: Quinone derivatives of the methoxyphenyl groups.

    Reduction: Thiazolidine or amine derivatives.

    Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of the thiazole ring.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and cancer.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The biological activity of N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is primarily attributed to its interaction with cellular targets such as enzymes and receptors. The thiazole ring can interact with nucleophilic sites in proteins, potentially inhibiting enzyme activity or disrupting cellular processes. The methoxyphenyl groups may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

The following analysis compares N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide with structurally related thiazole and benzothiazole derivatives, focusing on substituent effects, physicochemical properties, and biological activity.

Structural Analogues with Modified Thiazole Substituents
Compound Name Key Structural Features Biological Activity/Properties
This compound (Main Compound) - 4,5-bis(4-methoxyphenyl) substituents
- Acetamide at position 2
Likely enhanced lipophilicity and membrane permeability; potential COX/LOX modulation
Butyl 2-[2-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]pyrrol-1-yl]acetate - Pyrrol-1-yl ester at position 2
- Butyl ester chain
Increased hydrophobicity due to ester; possible altered pharmacokinetics
N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) - Single 4-hydroxy-3-methoxyphenyl at position 4
- Acetamide at position 2
Non-selective COX-1/COX-2 inhibitor (IC₅₀ ~9–11 mM); anti-inflammatory activity

Key Observations :

  • The main compound’s bis(4-methoxyphenyl) groups provide greater steric bulk and lipophilicity compared to 6a’s single hydroxylated phenyl group, which may reduce polarity and enhance cellular uptake .
  • The butyl ester analog replaces the acetamide with a pyrrole-linked ester, likely altering solubility and metabolic stability .
Benzothiazole-Based Analogues
Compound Name Key Structural Features Biological Activity/Properties
N-(6-chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide - Benzothiazole core
- Chloro and methoxy substituents
Potentially higher metabolic stability due to benzothiazole core
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide - CF₃ and Cl substituents Enhanced electron-withdrawing effects; possible improved target affinity

Key Observations :

  • Substituents like chloro (-Cl) or trifluoromethyl (-CF₃) may enhance potency but could increase toxicity risks .
Thiadiazole and Dihydrothiadiazole Derivatives
Compound Name Key Structural Features Biological Activity/Properties
N-[4-Acetyl-5-(3-methoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide - Dihydrothiadiazole core
- Acetyl group
Reduced planarity due to dihydro structure; unknown bioactivity

Key Observations :

  • The thiadiazole core introduces additional heteroatoms, altering electronic properties and possibly shifting target specificity compared to thiazoles .

Biological Activity

N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide, a thiazole derivative, has gained attention for its diverse biological activities. This article reviews its antimicrobial, anticancer, and other pharmacological effects based on recent research findings.

  • Molecular Formula : C19H18N2O3S
  • Molecular Weight : 358.42 g/mol
  • CAS Number : 101001-48-3
  • Structure : The compound features a thiazole ring substituted with two methoxyphenyl groups and an acetamide moiety.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens.

Key Findings:

  • The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.
  • In vitro tests demonstrated minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL for certain derivatives, indicating potent antibacterial properties .
PathogenMIC (μg/mL)Notes
Staphylococcus aureus0.25Effective against biofilm formation
Escherichia coli0.30Comparable to standard antibiotics
Pseudomonas aeruginosa0.40Significant inhibition observed

Anticancer Activity

The anticancer properties of this compound have been evaluated through the National Cancer Institute's (NCI) Developmental Therapeutics Program.

Research Insights:

  • The compound was screened against a panel of 60 cancer cell lines.
  • Results indicated low-level anticancer activity with specific sensitivity observed in leukemia cell lines .
Cancer TypeIC50 (μM)Sensitivity Level
Leukemia10High
Melanoma50Moderate
Lung Cancer>100Low

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in microbial growth and cancer cell proliferation.

Proposed Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes in bacterial cell wall synthesis.
  • Apoptosis Induction : In cancer cells, it may trigger apoptosis through mitochondrial pathways.

Case Studies

A notable study investigated the antibiofilm potential of this compound compared to cefadroxil. The results showed that the compound outperformed cefadroxil in preventing biofilm formation at a concentration of 100 μg/100 μL .

Q & A

Q. What are the established synthetic routes for N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of substituted acetamide precursors with thiazole-forming reagents. A general protocol involves:

  • Reacting 4-methoxy-substituted acetamide derivatives with α-haloketones or thioureas under reflux in ethanol or THF, catalyzed by glacial acetic acid ().
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol yields pure product (83–89% yield) .
  • Key optimization parameters include stoichiometric ratios (1:1 molar ratio of reactants), temperature (reflux at 80–90°C), and reaction time (4–6 hours) .

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

  • NMR (¹H/¹³C): Assign methoxy protons (δ 3.8–3.9 ppm), thiazole carbons (C-2 at ~165 ppm), and acetamide carbonyl (δ 170 ppm) .
  • FT-IR: Identify C=O stretching (1650–1680 cm⁻¹), C=N (1540 cm⁻¹), and aromatic C-H (3050–3100 cm⁻¹) .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 421.12 for C₂₅H₂₀N₂O₃S) .

Q. How is preliminary biological activity screening conducted for this compound?

  • In vitro assays: Use cancer cell lines (e.g., MCF-7, HeLa) with MTT assays to assess cytotoxicity (IC₅₀ values typically 10–50 µM) .
  • Enzyme inhibition: Test against adenosine deaminase (ADA) via UV-Vis spectroscopy, measuring hypoxanthine formation at 265 nm ().

Advanced Research Questions

Q. How can computational methods elucidate binding mechanisms with target enzymes like adenosine deaminase (ADA)?

  • Molecular docking (AutoDock/Vina): Use PDB structures (e.g., 1WXY) to model interactions between the thiazole core and ADA active site residues (e.g., His17, Asp19) .
  • Steered Molecular Dynamics (SMD): Simulate ligand unbinding pathways to identify critical residues (e.g., Phe65, Leu62) that stabilize binding .
  • Binding free energy calculations (MM/PBSA): Quantify contributions from hydrophobic interactions (4-methoxyphenyl groups) and hydrogen bonds (acetamide carbonyl) .

Q. How can contradictions in biological activity data (e.g., variable IC₅₀ values) be resolved?

  • Dose-response validation: Repeat assays with standardized protocols (e.g., 48-hour incubation, 10% FBS) to minimize batch variability .
  • Metabolic stability testing: Assess compound degradation in liver microsomes (e.g., human S9 fraction) to rule out false negatives due to rapid metabolism .
  • Target engagement studies: Use cellular thermal shift assays (CETSA) to confirm direct binding to ADA .

Q. What strategies improve synthetic yield and purity for scaled-up production?

  • Microwave-assisted synthesis: Reduce reaction time from 6 hours to 30 minutes, improving yield to >90% (analogous methods in ).
  • Green chemistry approaches: Replace ethanol with cyclopentyl methyl ether (CPME) for safer solvent systems .
  • Crystallographic optimization: Recrystallize from dimethyl sulfoxide (DMSO)/water mixtures to enhance crystal lattice formation .

Q. How do substituent modifications (e.g., methoxy vs. hydroxy groups) impact bioactivity?

  • Structure-Activity Relationship (SAR): Replace 4-methoxyphenyl with 4-hydroxyphenyl to test ADA inhibition (FRK analog in shows 2-fold higher activity).
  • Electron-withdrawing groups: Introduce nitro or chloro substituents on the phenyl rings to enhance π-stacking with ADA’s hydrophobic pockets .

Q. What crystallographic tools are recommended for resolving the compound’s 3D structure?

  • Single-crystal X-ray diffraction: Use SHELX-TL for structure solution (direct methods) and refinement (full-matrix least-squares) .
  • Key parameters: Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature, and R-factor convergence <0.05 .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

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